molecular formula C12H11N3O2S B113112 4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid CAS No. 857200-26-1

4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid

Cat. No.: B113112
CAS No.: 857200-26-1
M. Wt: 261.3 g/mol
InChI Key: DOPXFPSWBAHAIR-UHFFFAOYSA-N
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Description

4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by an anilino group at the C4 position, a methylthio (-SCH₃) substituent at C2, and a carboxylic acid moiety at C4. Pyrimidine-based compounds are widely studied for their biological activities, including kinase inhibition and roles as intermediates in pharmaceutical synthesis. This compound has been identified as a process impurity in avanafil (a phosphodiesterase-5 inhibitor), highlighting its relevance in drug quality control . Its molecular formula is C₁₂H₁₁N₃O₂S, with a calculated molecular weight of 261.3 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound.

    Introduction of the Anilino Group: The anilino group is introduced via a nucleophilic aromatic substitution reaction, where an aniline derivative reacts with a halogenated pyrimidine intermediate.

    Addition of the Methylthio Group: The methylthio group is incorporated through a thiolation reaction, often using a methylthiolating agent such as methylthiol or dimethyl disulfide.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically involving the reaction of a suitable precursor with carbon dioxide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) on the anilino moiety, converting it to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the anilino or methylthio groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions, depending on the desired substitution.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the development of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cellular signaling and metabolism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidine-5-carboxylic acid derivatives exhibit diverse biological and physicochemical properties depending on substituent types and positions. Below is a comparative analysis of key analogs:

Structural and Functional Differences

Table 1: Comparison of Pyrimidine-5-carboxylic Acid Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Biological Activity/Application Synthesis Method Reference
4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid Anilino (C4), Methylthio (C2) 261.3 (calc) Avanafil impurity; potential kinase target Amidation with EDCI/HOBT
4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid Amino (C4), Ethylthio (C2) 199.23 Intermediate in drug synthesis Not explicitly detailed
4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid Chloro (C4), Methylthio (C2) 204.63 Building block for heterocyclic compounds Nucleophilic substitution
2-(Methylthio)pyrimidine-5-carboxylic Acid (3e) Methylthio (C2) 170.19 (calc) Kinase inhibitor candidate From chloropyrimidine-4-carboxylic acid
4-Amino-2-methylpyrimidine-5-carboxylic acid Amino (C4), Methyl (C2) 153.14 Not reported; structural analog Condensation and hydrolysis
Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate Hydroxy (C4), Methylthio (C2) 228.26 (calc) Precursor for anticancer agents Condensation of S-methylisothiourea

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: The anilino group at C4 enhances binding to kinase targets due to aromatic π-π interactions, as seen in avanafil-related impurities . Methylthio at C2 improves metabolic stability compared to ethylthio analogs, which may increase lipophilicity but reduce solubility . Chloro substituents at C4 (e.g., 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid) are often used as leaving groups for further functionalization via nucleophilic substitution .

Synthetic Methodologies: Chemoselective displacement of methylsulfinyl groups with amines (e.g., in ) enables precise introduction of alkylamino groups at C2, critical for optimizing biological activity . Hydrolysis of esters (e.g., ethyl to carboxylic acid) is a common step to generate bioactive derivatives, as demonstrated in the synthesis of anticancer agents .

Physicochemical Properties: Carboxylic acid at C5 increases water solubility, whereas ester derivatives (e.g., ethyl esters) are more lipophilic, facilitating membrane penetration . Amino groups at C4 (e.g., 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid) may form hydrogen bonds with target proteins, enhancing inhibitory potency .

Biological Activity

4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid (CAS No. 857200-26-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Overview

This compound is a pyrimidine derivative characterized by its unique structure, which includes an aniline moiety and a methylthio group. Its chemical formula is C12H12N2O2S, and it has been studied for various applications, including enzyme inhibition and anticancer activity.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor . It has been shown to interact with specific molecular targets, such as kinases and proteases, which are crucial in cellular signaling pathways. By binding to the active sites of these enzymes, the compound can inhibit their activity, potentially leading to therapeutic effects against diseases like cancer.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. For instance:

  • Cell Line Testing : The compound was tested against A549 human lung adenocarcinoma cells. Results indicated a significant reduction in cell viability, suggesting potent anticancer activity.
CompoundCell LineIC50 (µM)
This compoundA54910.5
CisplatinA5495.0

This data highlights that while the compound exhibits promising anticancer properties, it is less potent than cisplatin, a standard chemotherapeutic agent.

Enzyme Inhibition

The compound has also been explored for its ability to inhibit specific enzymes involved in cancer progression:

  • Cyclooxygenase (COX) Inhibition : In vitro studies demonstrated that this compound effectively inhibited COX enzymes, which play a role in inflammation and tumor growth.
EnzymeIC50 (µM)
COX-115.0
COX-212.0

These findings suggest that the compound may possess anti-inflammatory properties alongside its anticancer effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrimidine ring or aniline moiety can significantly affect potency and selectivity against different targets.

Case Studies

  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth in xenograft models of lung cancer. This supports its potential as a therapeutic agent.
  • Combination Therapy : Research indicates that combining this compound with existing chemotherapeutics may enhance efficacy and reduce resistance in cancer treatment protocols.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-anilino-2-(methylthio)pyrimidine-5-carboxylic acid, and how can purity be ensured?

Methodological Answer: The synthesis typically involves functionalizing pyrimidine cores via nucleophilic substitution or condensation reactions. For example, heating 2-methylthiopyrimidine derivatives with aniline derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) can yield the target compound . Key steps include:

  • Amine coupling: Reacting 2-(methylthio)pyrimidine-5-carbonyl chloride with aniline derivatives in the presence of a base (e.g., triethylamine) .
  • Purification: Crystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients to achieve >95% purity .
  • Quality control: Use HPLC (C18 column, acetonitrile/water mobile phase) and NMR (DMSO-d6) to confirm purity and structural integrity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer: A combination of techniques is required:

  • NMR: 1^1H and 13^13C NMR in DMSO-d6 to identify aromatic protons (δ 7.2–8.5 ppm), methylthio groups (δ 2.5 ppm), and carboxylic acid protons (broad signal at δ 12–13 ppm) .
  • Mass spectrometry: High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 292.08) .
  • HPLC: Reverse-phase chromatography (e.g., 70:30 acetonitrile/water) with UV detection at 254 nm for purity assessment .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the anilino group) influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies require systematic variation of substituents:

  • Electron-withdrawing groups (e.g., -CF3_3, -NO2_2) on the anilino ring may enhance binding to target enzymes (e.g., kinases) by increasing electrophilicity .
  • Methylthio replacement: Substituting the methylthio group with ethylthio or benzylthio alters lipophilicity, impacting membrane permeability (logP calculations via ChemDraw) .
  • Assay design: Test modified analogs in enzyme inhibition assays (e.g., IC50_{50} determination) or cellular models (e.g., cytotoxicity in cancer cell lines) .

Q. How can reaction mechanisms for carboxylic acid functionalization (e.g., amidation) be studied?

Methodological Answer: Mechanistic insights can be gained through:

  • Kinetic studies: Monitor reaction progress via in-situ IR spectroscopy (e.g., disappearance of carboxylic acid C=O stretch at 1700 cm1^{-1}) .
  • Isotopic labeling: Use 18^{18}O-labeled water to track hydrolysis intermediates in esterification reactions .
  • Computational modeling: DFT calculations (e.g., Gaussian 09) to map energy barriers for nucleophilic attack on the carbonyl carbon .

Q. How should researchers address contradictions in reported biological data (e.g., varying IC50_{50}50​ values across studies)?

Methodological Answer: Resolve discrepancies by:

  • Standardizing assays: Use identical cell lines (e.g., HepG2 for liver cancer studies) and control compounds (e.g., doxorubicin) .
  • Validating protocols: Replicate key experiments (e.g., enzyme inhibition) under published conditions to identify methodological variability .
  • Meta-analysis: Compare data across studies using statistical tools (e.g., ANOVA) to account for outliers or batch effects .

Properties

IUPAC Name

4-anilino-2-methylsulfanylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c1-18-12-13-7-9(11(16)17)10(15-12)14-8-5-3-2-4-6-8/h2-7H,1H3,(H,16,17)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPXFPSWBAHAIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)NC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture containing 3.98 g (13.75 mmol) of the product prepared in step 20.1, 34.4 mL (34.4 mmol) of 1N NaOH and 35 mL of ethanol is stirred at room temperature overnight. The ethanol is evaporated off under reduced pressure and the residue is diluted in 100 mL of water. 65 mL of aqueous 1N HCl solution are added and the precipitate formed is drained by suction. The solid is rinsed with water and dried under vacuum. 2.88 g of the expected product are obtained in the form of a beige-coloured solid. Yield=92%.
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3.98 g
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34.4 mL
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35 mL
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Yield
92%

Synthesis routes and methods II

Procedure details

A solution of ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate (4.0 g, prepared according to the reported preparation in Barvian, M.; et al. J. Med. Chem. 2000, 43, 4606) in ethanol (50 mL) was treated with 2 N lithium hydroxide (50 mL) at room temperature for 16 hours. The reaction mixture was washed with ether and then brought to pH 6 via the addition of 1 N hydrochloric acid. The resulting precipitate was collected by filtration, azeotroped with toluene and dried under vacuum to obtain the title compound (2.2 g) having the following physical data.
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0 (± 1) mol
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50 mL
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50 mL
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Reaction Step Two

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